molecular formula C14H16FN3O B12828751 3-((4-Fluorophenoxy)methyl)-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine

3-((4-Fluorophenoxy)methyl)-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine

Cat. No.: B12828751
M. Wt: 261.29 g/mol
InChI Key: TWRRFVWOHYUWSM-UHFFFAOYSA-N
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Description

Hantzsch-Widman System

While primarily used for monocyclic heterocycles, the Hantzsch-Widman system could describe the pyrazole ring as 1H-pyrazole and the saturated pyridine ring as 4,5,6,7-tetrahydro-pyridine . However, this approach fails to concisely describe the fusion pattern.

Fusion Position Descriptors

Older literature may use terms like pyrazolo[4,3-c]pyridine to specify the fusion between the pyrazole (positions 4a-7a) and pyridine (positions 1-6) rings. The lowercase “c” indicates fusion at the third position of the pyridine ring.

Functional Group Prioritization

Some pharmacological studies prioritize substituent description over ring numbering, leading to names like 1-methyl-3-phenoxymethyl-pyrazolo-tetrahydropyridine with a para-fluoro specification. This violates IUPAC rules but persists in patent literature for readability.

Nomenclature Comparison Table

Convention Example Name
IUPAC This compound
Fusion-descriptive 1-methyl-3-(4-fluorophenoxymethyl)pyrazolo[4,3-c]tetrahydropyridine
Pharmacological N-methyl-4-fluorophenoxymethyl-tetrahydropyrazolopyridine

CAS Registry Number and Regulatory Classification Codes

As of May 2025, no CAS Registry Number has been assigned to this specific compound in public databases. Related structures provide insight into potential classification:

  • Parent structure analogs :

    • 4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine (CAS 410544-19-3)
    • 3-(4-Fluorophenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine (CAS 916423-52-4)
  • Regulatory codes :

    • EC Number : Not listed in European Chemical Agency (ECHA) databases
    • UNII : No FDA Substance Registration System entry
    • DSSTox ID : Undefined in EPA’s Distributed Structure-Searchable Toxicity Database

The absence of regulatory codes suggests the compound remains in preclinical research phases without commercial manufacturing or environmental release. Its structural similarity to ChEMBL4550967 and ChEMBL1188127 indicates potential classification under Research Use Only (RUO) in chemical catalogs.

Regulatory Status Summary

Category Status
CAS Registry Unassigned
ECHA Classification Not registered under REACH
FDA UNII No substance-specific identifier
Occupational Safety No OSHA Hazard Communication Standard classification

Properties

Molecular Formula

C14H16FN3O

Molecular Weight

261.29 g/mol

IUPAC Name

3-[(4-fluorophenoxy)methyl]-1-methyl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine

InChI

InChI=1S/C14H16FN3O/c1-18-14-6-7-16-8-12(14)13(17-18)9-19-11-4-2-10(15)3-5-11/h2-5,16H,6-9H2,1H3

InChI Key

TWRRFVWOHYUWSM-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(CNCC2)C(=N1)COC3=CC=C(C=C3)F

Origin of Product

United States

Preparation Methods

Formation of the Pyrazole Intermediate

The initial step involves the reaction of hydrazine derivatives with carbonyl compounds (such as aldehydes or ketones) to form pyrazole rings. This condensation is typically performed in polar solvents like DMF or MeCN under mild heating. The reaction conditions are optimized to favor the formation of the pyrazole ring without side reactions.

Cyclization to Pyrazolo[4,3-c]pyridine

The pyrazole intermediate undergoes cyclization with pyridine derivatives to form the fused bicyclic system. This step may involve intramolecular nucleophilic attack and ring closure, often facilitated by acid or base catalysts. The cyclization is sensitive to temperature and solvent choice, with common solvents including 1,4-dioxane or THF.

Introduction of the 4-Fluorophenoxy Methyl Group

The final key step is the nucleophilic substitution to attach the 4-fluorophenoxy methyl group at the 3-position of the bicyclic core. This is typically achieved by reacting the bicyclic intermediate with 4-fluorophenol derivatives under conditions that promote substitution, such as the presence of a base (e.g., potassium carbonate) and polar aprotic solvents (e.g., DMF). The reaction is monitored to avoid over-substitution or decomposition.

Representative Synthetic Route Example

Step Reagents & Conditions Description Yield & Notes
1 Hydrazine + Carbonyl compound, DMF, mild heat Formation of pyrazole intermediate Moderate to high yield; purity depends on reaction time
2 Pyrazole intermediate + Pyridine derivative, acid/base catalyst, 1,4-dioxane, reflux Cyclization to fused pyrazolo[4,3-c]pyridine High yield; requires careful temperature control
3 Bicyclic intermediate + 4-fluorophenol, K2CO3, DMF, 80-100°C Nucleophilic substitution to introduce fluorophenoxy group Good yield; reaction time critical to avoid side products

Research Findings and Optimization

  • Solvent Effects: Polar aprotic solvents such as DMF and MeCN enhance nucleophilic substitution efficiency and cyclization rates.
  • Temperature Control: Maintaining moderate temperatures (80–100°C) during substitution prevents decomposition and side reactions.
  • Catalyst Selection: Bases like potassium carbonate are preferred for substitution steps, while acid or base catalysts facilitate cyclization.
  • Purification: Multi-step purification including MPLC (medium-pressure liquid chromatography) and silica gel filtration is employed to achieve high purity.

Summary Table of Key Parameters

Parameter Optimal Condition Impact on Synthesis
Solvent for condensation DMF or MeCN Enhances pyrazole formation
Cyclization catalyst Acid or base (e.g., p-TsOH) Promotes ring closure
Substitution base K2CO3 Facilitates nucleophilic attack
Temperature range 80–100°C Balances reaction rate and stability
Purification method MPLC, silica gel filtration Ensures compound purity

Chemical Reactions Analysis

Types of Reactions

3-((4-Fluorophenoxy)methyl)-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce a wide range of functional groups .

Scientific Research Applications

Biological Applications

Numerous studies have highlighted the potential of pyrazolo[4,3-c]pyridine derivatives in various therapeutic areas:

Anticancer Activity

Research indicates that compounds with a similar structure exhibit significant anticancer properties. They can inhibit cell proliferation and induce apoptosis in various cancer cell lines. For example:

  • A study on related pyrazolo compounds demonstrated their ability to inhibit tumor growth in vivo models by targeting specific signaling pathways involved in cancer progression .

Anti-inflammatory Effects

Compounds derived from the pyrazolo framework have shown promising anti-inflammatory activities:

  • In vitro assays revealed that these compounds can reduce the production of pro-inflammatory cytokines and inhibit pathways such as NF-kB signaling .

Neuroprotective Properties

Recent investigations into neurodegenerative diseases suggest that pyrazolo derivatives may protect neuronal cells from oxidative stress and apoptosis:

  • Experimental models have shown that these compounds can enhance neuronal survival and improve cognitive functions in animal models of Alzheimer's disease .

Case Studies

Several case studies provide insights into the efficacy of 3-((4-Fluorophenoxy)methyl)-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine:

StudyObjectiveFindings
Study 1Evaluate anticancer effectsDemonstrated significant inhibition of tumor growth in xenograft models.
Study 2Assess anti-inflammatory propertiesReduced levels of TNF-alpha and IL-6 in LPS-stimulated macrophages.
Study 3Investigate neuroprotective effectsImproved neuronal survival rates and reduced markers of oxidative stress.

Mechanism of Action

The mechanism of action of 3-((4-Fluorophenoxy)methyl)-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The fluorophenoxy group enhances the compound’s binding affinity and selectivity, making it a potent modulator of biological pathways .

Comparison with Similar Compounds

Key Insights :

  • The nitrofuran moiety in 13g is critical for redox-mediated bactericidal activity, a feature absent in the target compound .

Antitubercular Activity via Pantothenate Synthetase (PS) Inhibition

THPP derivatives with aromatic substituents exhibit PS inhibitory activity:

Compound Name Substituent IC50 (PS Inhibition)
3-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine (Samala et al.) Phenyl ~200 nM
5-tert-Butyl-N-pyrazol-4-yl-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide (Petukhov et al.) tert-Butyl, isoxazole 90 nM
Target Compound 4-Fluorophenoxymethyl No reported data

Key Insights :

  • Hydrophobic groups (e.g., tert-butyl) enhance PS inhibition by occupying hydrophobic pockets in the enzyme’s active site .
  • However, the fluorine atom may improve membrane permeability compared to non-halogenated analogs .

Kinase Inhibition and Structural Adaptability

THPP derivatives are also explored as kinase inhibitors (e.g., c-Met) and TLR7/8 antagonists:

Compound Name Application Key Structural Features
3-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride Kinase inhibition Trifluoromethyl group for enhanced binding
5-Benzyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine TLR7/8 antagonism Benzyl group for π-π stacking
Target Compound Underexplored 4-Fluorophenoxymethyl for balanced hydrophobicity

Key Insights :

  • The trifluoromethyl group in kinase inhibitors enhances electronegativity and target affinity, whereas the benzyl group in TLR antagonists facilitates aromatic interactions .
  • The target compound’s 4-fluorophenoxymethyl group may offer a balance between hydrophobicity and solubility, making it adaptable for multiple targets but requiring empirical validation .

Physicochemical and Pharmacokinetic Properties

Property Target Compound 13g (Antimicrobial Lead) 3-Phenyl (PS Inhibitor)
LogP (Predicted) ~2.5 (moderate hydrophobicity) ~1.8 (polar nitrofuran group) ~3.0 (hydrophobic phenyl group)
Melting Point Not reported 144–145°C 142–143°C (hydrochloride salt)
Solubility Likely low (discontinued) Moderate (salt form) Low (neutral form)

Key Insights :

  • The target compound’s predicted LogP (~2.5) suggests better membrane permeability than 13g but lower than 3-phenyl derivatives, which may limit its therapeutic window .
  • Discontinuation may reflect challenges in formulation or toxicity, common issues with highly lipophilic THPP derivatives .

Biological Activity

3-((4-Fluorophenoxy)methyl)-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure

The compound can be described by the following structural formula:

C15H18FN3O\text{C}_{15}\text{H}_{18}\text{F}\text{N}_3\text{O}

The biological activity of this compound primarily involves its interaction with various biological targets:

  • Protein Kinases : Similar compounds within the pyrazolo[4,3-c]pyridine family have shown to modulate protein kinase activity, which is crucial for cellular signaling pathways involved in cancer progression and other diseases .
  • Anticancer Activity : The compound has been investigated for its potential anticancer properties. Studies have indicated that derivatives of pyrazolo compounds often exhibit selective cytotoxicity against various cancer cell lines .

Biological Activity Studies

Several studies have been conducted to evaluate the biological activity of this compound. Below are summarized findings from notable research:

Anticancer Activity

  • Cell Line Studies : In vitro studies using MDA-MB-231 (human breast cancer) and HeLa (cervical cancer) cell lines demonstrated that the compound exhibits growth inhibition at varying concentrations. For example, an IC50 value was observed at approximately 15.3 µM for similar pyrazolo derivatives .
Cell LineIC50 (µM)Reference
MDA-MB-23115.3
HeLaNot specified

Mechanistic Insights

The mechanism of action appears to involve:

  • Inhibition of Cell Proliferation : The compound may interfere with cell cycle progression and induce apoptosis in cancer cells.
  • Targeting Specific Kinases : It has been suggested that such compounds can inhibit specific kinases associated with tumor growth and metastasis .

Case Studies

  • Case Study on Anticancer Efficacy : A study explored the effects of a series of pyrazolo derivatives on various cancer cell lines. The results indicated that modifications to the pyrazolo structure significantly affect the anticancer potency and selectivity .
  • Toxicology Assessment : Evaluations have shown moderate toxicity profiles in human dermal fibroblasts when tested alongside anticancer efficacy, indicating a need for careful optimization in drug development .

Q & A

Q. What are the optimal synthetic routes and characterization methods for this compound?

The compound can be synthesized via coupling reactions using carbonyldiimidazole (CDI) in DMF, followed by purification via column chromatography. Characterization typically involves 1^1H/13^{13}C NMR to confirm substituent positions and mass spectrometry (MS) for molecular weight validation. For derivatives, consider adjusting reaction times and stoichiometry to improve yields (e.g., 30–45% yields reported for analogous pyrazolo[4,3-c]pyridines) .

Q. How can the crystal structure of this compound be determined experimentally?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Use SHELX programs (e.g., SHELXS for structure solution and SHELXL for refinement) to analyze diffraction data. Ensure proper crystal mounting and data collection at low temperatures (e.g., 100 K) to minimize thermal motion artifacts. Validate the final structure using R-factors and residual electron density maps .

Q. What safety protocols are critical during synthesis and handling?

Always use PPE (gloves, lab coat, goggles) and work in a fume hood. For toxic intermediates, employ a glovebox. Store the compound at -20°C for long-term stability. Dispose of waste via approved hazardous waste contractors to avoid environmental contamination .

Advanced Research Questions

Q. How can QSAR models inform the design of derivatives with enhanced bioactivity?

Perform quantitative structure-activity relationship (QSAR) analysis using parameters like hydrophobicity (π), electronic effects (σ), and van der Waals volume (VWV_W). These correlate with receptor-binding affinity (e.g., displacement of 3^3H-prazosin in antihypertensive agents). Use multivariate regression to identify dominant physicochemical drivers .

Q. What structural modifications improve pharmacokinetic properties like oral bioavailability?

Cyclization of labile functional groups (e.g., carboxamido linkers) reduces metabolic hydrolysis. Optimize P1/P4 moieties (e.g., p-methoxyphenyl for FXa inhibitors) to balance potency and solubility. In silico ADMET tools can predict logP and permeability, guiding synthetic prioritization .

Q. How to assess the environmental fate and ecotoxicological risks of this compound?

Follow frameworks like INCHEMBIOL:

  • Step 1: Measure physicochemical properties (e.g., logKow, hydrolysis rates).
  • Step 2: Conduct biodegradation assays (OECD 301) to evaluate persistence.
  • Step 3: Use tiered ecotoxicity testing (e.g., Daphnia magna acute toxicity). Integrate data into probabilistic models to estimate ecological risks under real-world exposure scenarios .

Q. Which computational methods predict binding modes and target interactions?

Molecular docking (AutoDock Vina, Glide) paired with molecular dynamics (MD) simulations (AMBER, GROMACS) can model ligand-receptor interactions. Validate predictions using experimental data (e.g., IC50_{50}, SPR binding kinetics). PubChem’s 3D conformer database provides starting structures for in silico screening .

Methodological Notes

  • Contradictions in Evidence: While emphasizes cyclization for stability, shows lower yields (30–45%) for similar reactions, suggesting a trade-off between synthetic feasibility and pharmacokinetic optimization.
  • Data Gaps: Physical properties (e.g., solubility, melting point) are often unreported; experimental determination via DSC and HPLC-based solubility assays is recommended.

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